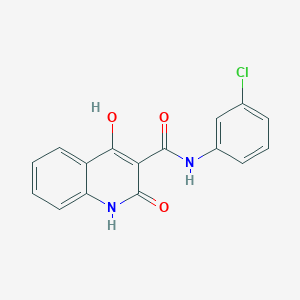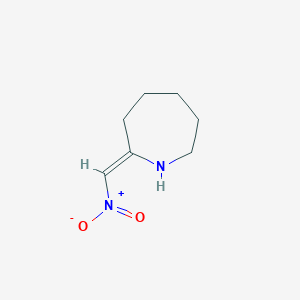![molecular formula C24H17NO5 B2616139 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide CAS No. 883953-86-4](/img/structure/B2616139.png)
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a chromen-2-one group (a benzene ring fused with a 4H-chromen-2-one), and a phenylacetamide group (an acetamide group attached to a phenyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole, chromen-2-one, and phenylacetamide functional groups. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the chromen-2-one ring might be susceptible to nucleophilic attack, and the amide group in the phenylacetamide might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity, while the carbonyl and amide groups might participate in hydrogen bonding .科学的研究の応用
Synthesis and Pharmaceutical Applications
- Research has focused on the efficient synthesis of 1,3-dicarbonyl compounds, highlighting their relevance in pharmaceuticals. For instance, a study demonstrated an iron-catalyzed benzylation process to produce 2-benzylated products, including coumarin derivatives, which are of pharmaceutical interest due to their potential as anticoagulants, such as Phenprocoumon, prepared from commercially available substrates with high yield (Kischel et al., 2007).
Antibacterial Activity
- New derivatives of 4-hydroxy-chromen-2-one have been synthesized and tested for antibacterial activity. These compounds demonstrated significant bacteriostatic and bactericidal activity against common bacterial strains, indicating their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant Activity
- The antioxidant activity of synthesized coumarins has been compared with ascorbic acid using various methods, showing promising results for the potential use of these compounds in combating oxidative stress (Kadhum et al., 2011).
Anti-HIV Activity
- A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1, highlighting the potential of these derivatives in HIV therapy (Bhavsar et al., 2011).
Anticancer Activity
- Novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for antitumor activity against various human cancer cell lines, with some compounds showing better inhibitory activity than 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020).
Safety and Hazards
将来の方向性
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing benzodioxole, chromen-2-one, and phenylacetamide groups. Future research could focus on synthesizing the compound and studying its physical, chemical, and biological properties .
特性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(12-15-6-2-1-3-7-15)25-24-22(16-10-11-19-20(13-16)29-14-28-19)23(27)17-8-4-5-9-18(17)30-24/h1-11,13H,12,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVDYMSTNXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)


![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)

![N-(2-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2616069.png)

![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)

![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)
![N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2616078.png)